
Phenol, 3-(pentachlorophenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 3-(pentachlorophenoxy)- is an organic compound characterized by a phenol group substituted with a pentachlorophenoxy group
准备方法
Synthetic Routes and Reaction Conditions: Phenol, 3-(pentachlorophenoxy)- can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of pentachlorophenol with phenol in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of phenolic compounds often involves the use of advanced techniques and equipment to ensure high yield and purity. The process typically includes steps such as chlorination, purification, and crystallization .
化学反应分析
Types of Reactions: Phenol, 3-(pentachlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens, nitric acid, sulfuric acid
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
科学研究应用
Phenol, 3-(pentachlorophenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules
Biology: Studied for its potential antimicrobial and antioxidant properties
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiproliferative activities
Industry: Utilized in the production of various industrial chemicals and materials
作用机制
The mechanism of action of phenol, 3-(pentachlorophenoxy)- involves its interaction with biological molecules and cellular pathways. As a potent proteolytic agent, it can dissolve tissue on contact via proteolysis. When injected next to a nerve, it produces chemical neurolysis, which is nonselective across nerve fiber size . This compound’s effects are mediated through its interaction with molecular targets, including enzymes and receptors involved in oxidative stress and inflammation .
相似化合物的比较
- Phenol
- Pentachlorophenol
- Hydroquinone
属性
CAS 编号 |
78576-71-3 |
|---|---|
分子式 |
C12H5Cl5O2 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
3-(2,3,4,5,6-pentachlorophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-2-5(18)4-6/h1-4,18H |
InChI 键 |
ZCYNIZCWJJBUDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




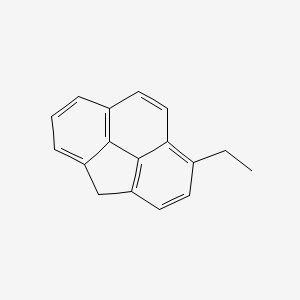
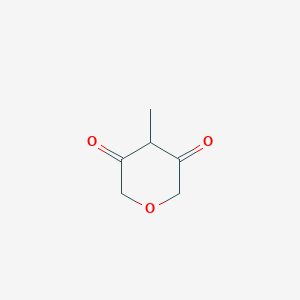
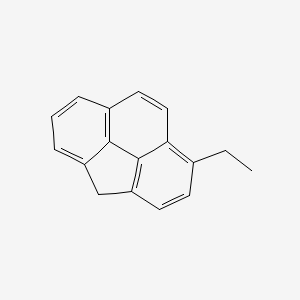
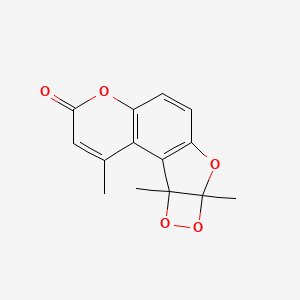
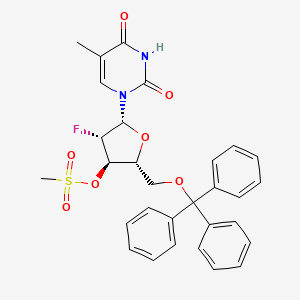
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
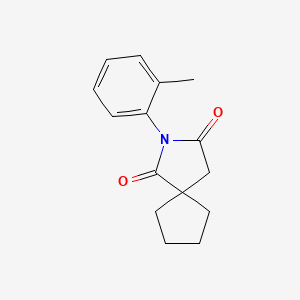

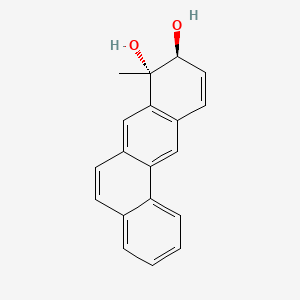
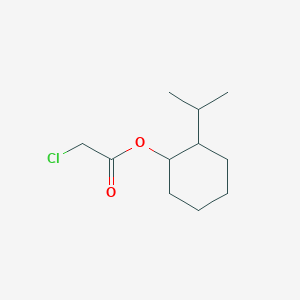
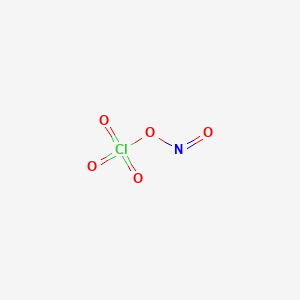
![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)
